3-(Adamantan-1-YL)-3-oxopropanal

Heterocyclic synthesis Bis-nucleophile condensation Reaction versatility

3-(Adamantan-1-yl)-3-oxopropanal (CAS 1152552-45-8) is a C13H18O2 keto-aldehyde compound (MW 206.28 g/mol) in which a rigid adamantane cage is directly attached to a 1,3-dicarbonyl unit comprising a ketone at position 3 and a terminal aldehyde. Its Computed XLogP3-AA of 2.2 and Topological Polar Surface Area of 34.1 Ų place it in a physicochemical space that balances moderate lipophilicity with dual hydrogen-bond acceptor capacity.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B12110032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Adamantan-1-YL)-3-oxopropanal
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)CC=O
InChIInChI=1S/C13H18O2/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2
InChIKeyDNTBEPSXLFPHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Adamantan-1-YL)-3-oxopropanal (CAS 1152552-45-8): A Bifunctional Adamantane Keto-Aldehyde Building Block for Heterocyclic Synthesis and Medicinal Chemistry


3-(Adamantan-1-yl)-3-oxopropanal (CAS 1152552-45-8) is a C13H18O2 keto-aldehyde compound (MW 206.28 g/mol) in which a rigid adamantane cage is directly attached to a 1,3-dicarbonyl unit comprising a ketone at position 3 and a terminal aldehyde [1]. Its Computed XLogP3-AA of 2.2 and Topological Polar Surface Area of 34.1 Ų place it in a physicochemical space that balances moderate lipophilicity with dual hydrogen-bond acceptor capacity [1]. This dual electrophilic reactivity—a ketone adjacent to the adamantyl group and a free aldehyde—enables one-pot condensation reactions with bis-nucleophiles (e.g., hydrazines, amidines, ureas) to generate adamantane-decorated heterocycles, a capability that distinguishes it from monofunctional adamantane derivatives used in medicinal chemistry and materials science [2]. The compound is commercially available at ≥95% purity from multiple suppliers with batch-specific QC documentation including NMR, HPLC, and GC .

Why 3-(Adamantan-1-YL)-3-oxopropanal Cannot Be Replaced by Monofunctional Adamantane Derivatives in Heterocyclic Synthesis


The 1,3-keto-aldehyde architecture of 3-(adamantan-1-yl)-3-oxopropanal is structurally and functionally non-interchangeable with its closest analogs. Adamantane-1-carbaldehyde (CAS 2094-74-8) possesses only a single formyl electrophilic center and cannot engage in the tandem condensation–cyclization sequences required to build pyrimidine, pyrazole, or diazepine rings in a single synthetic operation with bis-nucleophiles . 1-(Adamantan-1-yl)ethanone (1-acetyladamantane, CAS 1660-04-4) provides a ketone but lacks the aldehyde necessary for aldehyde-specific condensation partners such as amidines and guanidines [1]. 3-(Adamantan-1-yl)-3-oxopropionic acid ethyl ester (CAS 19386-06-2), while structurally closer, requires a separate hydrolysis or reduction step to unmask the aldehyde oxidation state, adding one or more synthetic transformations relative to the free aldehyde form [2]. Each substitution therefore either forecloses specific reaction pathways or adds synthetic steps, directly impacting synthetic efficiency, atom economy, and overall yield in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 3-(Adamantan-1-YL)-3-oxopropanal Versus Closest Structural Analogs


Dual Electrophilic Reactivity: Keto-Aldehyde vs. Mono-Aldehyde or Mono-Ketone Adamantane Derivatives

The target compound possesses two electrophilic carbons—the ketone carbonyl at C3 and the terminal aldehyde carbon at C1—enabling tandem condensation–cyclization with bis-nucleophiles (e.g., hydrazine, guanidine, thiourea) to form heterocycles in a single synthetic operation. Adamantane-1-carbaldehyde (CAS 2094-74-8) provides only one electrophilic site (aldehyde C=O; PSA = 17.07 Ų) and therefore cannot participate in tandem bis-electrophile condensations without a second carbonyl source [1]. 1-(Adamantan-1-yl)ethanone (1-acetyladamantane) provides only a ketone electrophile and cannot undergo aldehyde-specific condensations with amidines . The target compound's TPSA of 34.1 Ų—approximately double that of adamantane-1-carbaldehyde (17.07 Ų)—quantitatively reflects the presence of two hydrogen-bond-accepting carbonyl oxygens versus one [1].

Heterocyclic synthesis Bis-nucleophile condensation Reaction versatility

Direct Heterocyclic Derivatization: Aldehyde vs. Ester Reactivity in Pyrimidine Synthesis

The closest practical alternative for heterocyclic synthesis is 3-(adamantan-1-yl)-3-oxopropionic acid ethyl ester (CAS 19386-06-2), which has been reported as a starting material for synthesizing 6-adamantylpyrimidines via reaction with urea, thiourea, and guanidine [1]. However, the ester requires saponification to the carboxylic acid or reduction to the aldehyde before participating in aldehyde-specific condensation reactions. The target compound's free aldehyde group enables direct condensation with amidines and guanidines without the additional hydrolysis or reduction step, eliminating at least one synthetic transformation. In the published pyrimidine synthesis [1], the ester was used directly with urea/thiourea via a Biginelli-type pathway; for reactions requiring the aldehyde oxidation state (e.g., Schiff base formation, Knoevenagel condensation), the ester would necessitate a prior reduction step that the target aldehyde does not.

Pyrimidine synthesis Adamantylated heterocycles Synthetic intermediate

Physicochemical Profile: Balanced Lipophilicity with Enhanced Hydrogen-Bond Acceptor Capacity

The target compound exhibits a computed XLogP3-AA of 2.2, placing it within the favorable lipophilicity range (LogP 1–3) for membrane permeability while remaining below the LogP > 5 threshold associated with poor solubility and promiscuous binding [1]. This value is comparable to adamantane-1-carbaldehyde (XLogP3-AA = 2.3) and within the class range of adamantane derivatives. Critically, the target compound achieves this lipophilicity while maintaining a TPSA of 34.1 Ų—nearly double that of adamantane-1-carbaldehyde (17.07 Ų) —providing enhanced hydrogen-bond acceptor capacity (2 acceptors vs. 1) without sacrificing membrane permeability. In comparison, 3-(1-adamantyl)-3-oxopropanenitrile (CAS 23938-42-3) replaces the aldehyde with a nitrile group, altering the hydrogen-bonding pharmacophore from a carbonyl H-bond acceptor to a linear cyano group with different geometry and electronic character .

Drug-likeness Lipophilicity Physicochemical properties

Commercial Availability with Batch-Specific Quality Control Documentation

3-(Adamantan-1-yl)-3-oxopropanal is commercially available from multiple independent suppliers at a minimum purity specification of 95%. AKSci (Cat. 4750CS) lists the compound with full quality assurance documentation including SDS and Certificate of Analysis upon request, with shipping from California, USA . Bidepharm (Cat. BD00968866) additionally provides batch-specific QC data including NMR, HPLC, and GC as part of standard product documentation . This level of analytical characterization exceeds what is typically available for custom-synthesized adamantane derivatives and directly supports reproducibility in both academic and industrial research settings. In contrast, several closely related analogs (e.g., 3-(adamantan-1-yl)-3-oxopropanenitrile) are offered with more limited publicly disclosed QC data or are listed as discontinued by former suppliers .

Procurement specification Quality control Batch reproducibility

Optimal Research and Procurement Application Scenarios for 3-(Adamantan-1-YL)-3-oxopropanal


One-Pot Synthesis of 6-Adamantyl-Substituted Pyrimidine Libraries for Anticancer and Antimicrobial Screening

The free aldehyde group of 3-(adamantan-1-yl)-3-oxopropanal enables direct one-pot Biginelli-type or related condensations with urea, thiourea, or guanidine derivatives to generate 6-adamantylpyrimidine libraries. This approach is directly supported by the work of Orzeszko et al. (2004), who used the ethyl ester analog to synthesize adamantylated pyrimidines that demonstrated both anticancer and antimicrobial properties [1]. The target aldehyde compound eliminates the ester hydrolysis/reduction step, allowing medicinal chemistry teams to generate diverse heterocyclic screening libraries more efficiently. Procurement of the aldehyde form in ≥95% purity with batch-specific NMR, HPLC, and GC documentation ensures reproducible synthetic outcomes across library production runs .

Fragment-Based Drug Design Utilizing Dual H-Bond Acceptor Pharmacophore with Adamantane Lipophilic Anchor

With a computed TPSA of 34.1 Ų, XLogP3-AA of 2.2, and two hydrogen-bond acceptor oxygens (ketone + aldehyde), this compound offers a compact fragment-sized scaffold (MW = 206.28 g/mol) that combines a lipophilic adamantane cage with a dual H-bond acceptor motif [1]. This physicochemical profile is well-suited for fragment-based screening campaigns where the adamantane moiety can occupy hydrophobic protein pockets while the 1,3-dicarbonyl unit engages in specific H-bond interactions with catalytic residues. The balanced lipophilicity (LogP ~2.2) is within the range considered favorable for fragment oral bioavailability, making this compound a procurement priority for fragment library construction.

Synthesis of Adamantane-Decorated Pyrazoles and Isoxazoles via 1,3-Dipolar Cycloaddition or Condensation Routes

Adamantyl-substituted 1,3-diketones are established precursors for pyrazole and isoxazole heterocycles [1]. The keto-aldehyde architecture of 3-(adamantan-1-yl)-3-oxopropanal presents both a ketone for regioselective condensation with hydrazines (forming pyrazoles) and an aldehyde for condensation with hydroxylamine (forming isoxazoles). This dual reactivity within a single building block allows divergent heterocyclic synthesis from a common intermediate, a strategic advantage over mono-ketone or mono-aldehyde adamantane building blocks that would require separate starting materials for each heterocyclic class. The multi-supplier commercial availability with documented purity supports the procurement of sufficient quantities for parallel synthesis workflows .

Knoevenagel Condensation Partner for Olefination and Extended π-System Construction

The terminal aldehyde in 3-(adamantan-1-yl)-3-oxopropanal is poised for Knoevenagel condensation with active methylene compounds (e.g., malononitrile, Meldrum's acid, cyanoacetates) to generate α,β-unsaturated carbonyl systems bearing an adamantane substituent. This reactivity is not accessible with the corresponding ester (CAS 19386-06-2) or nitrile (CAS 23938-42-3) analogs without prior functional group interconversion. The resulting Knoevenagel adducts serve as intermediates for further transformations including Michael additions, cyclopropanations, and Diels-Alder reactions, expanding the accessible chemical space of adamantane-containing compound collections. Researchers procuring this compound for such applications benefit from eliminating the ester-to-aldehyde reduction step, which can be low-yielding for sterically hindered adamantane substrates .

Quote Request

Request a Quote for 3-(Adamantan-1-YL)-3-oxopropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.